2-Acetoxy-3,3-dichlorotetrahydrofuran
Description
Historical Context of Halogenated Tetrahydrofuran (B95107) Derivatives in Chemical Synthesis
The study of halogenated organic compounds has been a cornerstone of chemical synthesis for over a century. The introduction of halogen atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of tetrahydrofuran derivatives, halogenation has historically been employed to modulate reactivity and to serve as a handle for further functionalization.
Early methods for the synthesis of halogenated tetrahydrofurans often relied on electrophilic additions to unsaturated precursors or ring-opening reactions of epoxides. Over time, more sophisticated methods have emerged, including radical cyclizations and transition-metal-catalyzed processes, which offer greater control over stereochemistry and regioselectivity. researchgate.netnih.gov The development of these methods has been driven by the prevalence of halogenated tetrahydrofuran motifs in natural products with interesting biological activities.
The timeline below highlights key developments in the synthesis of functionalized tetrahydrofurans, providing a backdrop for the contemporary interest in complex derivatives like 2-acetoxy-3,3-dichlorotetrahydrofuran.
| Era | Key Developments in Tetrahydrofuran Synthesis | Significance |
| Early 20th Century | Initial explorations of ether synthesis and halogenation reactions. | Foundational understanding of basic transformations. |
| Mid 20th Century | Development of methods for the synthesis of simple tetrahydrofuran derivatives. | Expansion of the synthetic toolbox for cyclic ether formation. |
| Late 20th Century | Emergence of stereoselective synthesis and radical cyclization methods. rsc.orgrsc.org | Enabled the synthesis of complex, highly substituted tetrahydrofurans. nih.gov |
| 21st Century | Advancements in transition-metal catalysis and multicomponent reactions. researchgate.net | Provides efficient and atom-economical routes to polyfunctionalized tetrahydrofurans. |
Structural Significance and Functional Group Interplay of this compound
The structure of this compound is characterized by a dense arrangement of functional groups, each contributing to its unique chemical reactivity. The tetrahydrofuran ring provides a defined three-dimensional scaffold. The interplay between the acetoxy group at C2 and the geminal dichlorides at C3 is of particular synthetic interest.
The acetoxy group at the anomeric C2 position renders this position susceptible to nucleophilic substitution. rsc.org This reactivity can be exploited to introduce a variety of substituents at this position, making it a versatile handle for molecular elaboration. The departure of the acetoxy group can be facilitated by Lewis acids, leading to the formation of a reactive oxocarbenium ion intermediate.
The geminal dichloro group at C3 significantly influences the reactivity of the molecule. The electron-withdrawing nature of the chlorine atoms can affect the stability of adjacent carbocations and the acidity of neighboring protons. Furthermore, the dichloromethylene group can potentially undergo reactions such as reduction, elimination, or conversion to other functional groups, for instance, a carbonyl group.
The table below summarizes the key functional groups and their potential roles in chemical transformations.
| Functional Group | Position | Potential Reactivity | Significance in Synthesis |
| Tetrahydrofuran Ring | Core Scaffold | Ring-opening reactions, conformational control. youtube.comyoutube.com | Provides a common structural motif found in natural products. |
| Acetoxy Group | C2 | Leaving group in nucleophilic substitutions, precursor to oxocarbenium ions. rsc.org | Enables the introduction of diverse substituents at the anomeric position. |
| Geminal Dichloro Group | C3 | Can be reduced, eliminated, or converted to other functional groups. | Modulates the electronic properties of the ring and offers further synthetic handles. |
Rationale for Academic Investigation of this compound as a Synthetic Platform
The academic interest in a molecule like this compound stems from its potential as a versatile building block for the synthesis of more complex and biologically relevant molecules. The strategic arrangement of its functional groups allows for a variety of selective transformations, providing access to a diverse range of molecular architectures.
One of the primary drivers for the investigation of such polyfunctionalized tetrahydrofurans is their prevalence in natural products. Many natural products containing the tetrahydrofuran motif exhibit significant biological activity, including antimicrobial, antifungal, and antitumor properties. The development of synthetic routes to novel, highly functionalized tetrahydrofuran derivatives could lead to the discovery of new therapeutic agents.
Furthermore, the study of the reactivity of this compound contributes to a fundamental understanding of the interplay of functional groups in complex chemical systems. The investigation of its reactions can lead to the development of new synthetic methodologies with broad applications in organic chemistry. The potential for stereoselective transformations is also a key area of academic inquiry, as the control of stereochemistry is crucial in the synthesis of chiral molecules for pharmaceutical applications. The synthesis of complex, polyfunctionalized molecules is a continuous challenge in organic chemistry, and the exploration of novel synthetic platforms like this one is essential for advancing the field. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,3-dichlorooxolan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTLBQDECKKPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CCO1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369256 | |
| Record name | 3,3-Dichlorooxolan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-52-1 | |
| Record name | 3,3-Dichlorooxolan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Acetoxy 3,3 Dichlorotetrahydrofuran and Its Structural Analogues
Strategic Approaches to Tetrahydrofuran (B95107) Ring Construction
The formation of the tetrahydrofuran ring can be broadly categorized into two strategic approaches: the cyclization of a linear precursor, thereby forming the crucial C-O bond of the ether, and the cycloaddition of smaller fragments to assemble the five-membered ring system. Each strategy offers distinct advantages in terms of stereocontrol, functional group tolerance, and the introduction of desired substitution patterns.
Cyclization Reactions in Furanoid Synthesis
Cyclization reactions are a direct and widely employed method for the synthesis of tetrahydrofurans. These reactions typically involve an intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic carbon center within the same molecule, leading to the formation of the cyclic ether.
One of the most classical and reliable methods for the formation of cyclic ethers, including tetrahydrofurans, is the intramolecular Williamson ether synthesis. This reaction involves a molecule that contains both a hydroxyl group and a suitable leaving group, typically a halide or a sulfonate ester. nih.govepa.govorgsyn.org The fundamental mechanism proceeds via an SN2 pathway, where the hydroxyl group, upon deprotonation to form a more nucleophilic alkoxide, attacks the carbon atom bearing the leaving group, resulting in ring closure. orgsyn.org
The precursor for such a cyclization is typically a halohydrin or a diol that has been selectively functionalized at one of the hydroxyl groups to install a good leaving group. A strong base, such as sodium hydride (NaH), is commonly used to deprotonate the alcohol, initiating the intramolecular nucleophilic attack. wikipedia.org
The success of this method is significantly influenced by the length of the carbon chain connecting the alcohol and the leaving group. The formation of five- and six-membered rings is generally favored due to favorable thermodynamics and kinetics, making this an ideal approach for tetrahydrofuran synthesis. epa.govwikipedia.org For instance, the treatment of a 4-halobutan-1-ol with a base will readily lead to the formation of a tetrahydrofuran ring.
| Key Feature | Description | References |
| Reaction Type | Intramolecular Williamson Ether Synthesis | nih.govorgsyn.org |
| Mechanism | SN2 | orgsyn.org |
| Precursor | Molecule with a hydroxyl group and a leaving group (e.g., halohydrin) | nih.govepa.gov |
| Key Reagent | Strong base (e.g., NaH) to form the alkoxide | wikipedia.org |
| Favorable Ring Sizes | 5- and 6-membered rings | epa.govwikipedia.org |
Electrophile-induced cyclizations provide a powerful and often stereoselective method for the synthesis of tetrahydrofurans from unsaturated alcohols, particularly homoallylic alcohols. In this approach, an electrophile (E+) reacts with the carbon-carbon double bond of the substrate, forming a reactive intermediate that is then trapped by the intramolecular hydroxyl group. wikipedia.org
A variety of electrophiles can be employed to initiate this cyclization. Halonium ions, generated from sources like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or molecular iodine (I₂), are commonly used. nih.gov The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the tethered alcohol in a 5-exo-tet manner to furnish the tetrahydrofuran ring with a halogen substituent.
Mercury(II) salts, such as mercury(II) trifluoroacetate (Hg(TFA)₂) or mercury(II) acetate (B1210297) (Hg(OAc)₂), are also effective reagents for inducing cyclization of unsaturated alcohols. amanote.comresearchgate.net The oxymercuration of the double bond is followed by intramolecular attack of the hydroxyl group. The resulting organomercury intermediate is typically reduced in a subsequent step, for example, with sodium borohydride (NaBH₄), to yield the substituted tetrahydrofuran. The stereoselectivity of these reactions can be influenced by the nature of the mercury salt and the substrate itself. amanote.comresearchgate.net
The regioselectivity of electrophile-induced cyclizations is a critical aspect, with the formation of five-membered rings (5-exo cyclization) generally being favored over the formation of six-membered rings (6-endo cyclization) according to Baldwin's rules. However, the specific outcome can be influenced by the electrophile and the substitution pattern of the substrate. rsc.org
| Electrophile Source | Intermediate | Typical Substrate | Key Features | References |
| I₂, NIS, NBS | Halonium ion | Homoallylic alcohol | Often highly stereoselective; introduces a halogen substituent. | nih.gov |
| Hg(TFA)₂, Hg(OAc)₂ | Organomercury | Unsaturated alcohol | Requires a subsequent reductive demercuration step. | amanote.comresearchgate.net |
| PhI(OTf)₂ | Hypervalent iodine | β,γ-Unsaturated carboxylic acids | Leads to substituted furan-2-ones. | mdpi.com |
Radical cyclizations offer a complementary approach to the synthesis of tetrahydrofurans, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions involve the generation of a radical species which then undergoes an intramolecular addition to a carbon-carbon multiple bond to form the heterocyclic ring.
Historically, these reactions often relied on the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). However, due to the toxicity of organotin compounds, significant research has been dedicated to developing tin-free alternatives. epa.gov
Manganese(III) acetate is a widely used reagent for oxidative free-radical cyclizations. organicreactions.orgchem-station.com It can oxidize enolizable carbonyl compounds to generate α-oxoalkyl radicals, which can then cyclize onto a tethered alkene. organicreactions.org This method has been successfully applied to the synthesis of various cyclic structures, including tetrahydrofurans. acs.orgnih.gov
Samarium(II) iodide (SmI₂) is another powerful single-electron transfer reagent that can initiate radical cyclizations. orgsyn.orgmdpi.com It is particularly useful for the reductive cyclization of olefinic ketones, where the initial ketyl radical cyclizes onto the double bond. mdpi.com The reactivity of SmI₂ can be fine-tuned through the use of additives like HMPA. orgsyn.org
The regioselectivity of radical cyclizations typically favors the 5-exo-trig pathway, leading to the formation of five-membered rings, which is advantageous for tetrahydrofuran synthesis. researchgate.net
| Initiating System/Mediator | Typical Precursor | Key Characteristics | References |
| Bu₃SnH/AIBN | Unsaturated halides or xanthates | Traditional method, high efficiency, toxic tin byproducts. | epa.gov |
| Mn(OAc)₃ | Unsaturated β-dicarbonyl compounds | Oxidative cyclization, forms C-C bonds. | organicreactions.orgchem-station.comacs.orgnih.gov |
| SmI₂ | Olefinic ketones or aldehydes | Reductive cyclization, mild conditions. | orgsyn.orgmdpi.commdpi.com |
| Visible Light Photoredox Catalysis | Activated alkyl halides | Tin-free, mild reaction conditions. |
Cycloaddition Reactions in Tetrahydrofuran Framework Assembly
Cycloaddition reactions provide an atom-economical and often highly stereoselective route to cyclic compounds by combining two or more unsaturated molecules. For the synthesis of tetrahydrofurans, [3+2] cycloadditions are particularly relevant.
A prominent example of a [3+2] cycloaddition for the synthesis of tetrahydrofuran derivatives is the palladium-catalyzed reaction of a trimethylenemethane (TMM) precursor with an aldehyde or another suitable two-atom component. nih.govacs.org This reaction is a direct and efficient method for constructing the methylenetetrahydrofuran scaffold. nih.gov
The reaction typically employs a palladium(0) catalyst and a TMM precursor such as 3-acetoxy-2-((trimethylsilyl)methyl)prop-1-ene. In the catalytic cycle, the palladium(0) species reacts with the TMM precursor to generate a palladium-TMM complex. This complex then undergoes a [3+2] cycloaddition with the acceptor molecule, such as an aldehyde, to form the five-membered ring and regenerate the palladium(0) catalyst.
A significant advancement in this area has been the development of asymmetric versions of this reaction through the design and use of novel chiral ligands, such as phosphoramidites. nih.govresearchgate.net The use of these ligands allows for the enantioselective synthesis of chiral disubstituted methylenetetrahydrofurans with good yields and high enantioselectivities. nih.govresearchgate.net
| Component | Description | References |
| Catalyst | Palladium(0) complex | nih.gov |
| Three-Atom Component | Trimethylenemethane (TMM) precursor (e.g., 3-acetoxy-2-((trimethylsilyl)methyl)prop-1-ene) | nih.govacs.org |
| Two-Atom Component | Aldehydes, electron-deficient olefins, imines | nih.govnih.gov |
| Product | Methylenetetrahydrofuran | nih.gov |
| Key Development | Asymmetric synthesis using chiral phosphoramidite ligands | nih.govresearchgate.net |
Directed Introduction of Halogen and Acetoxy Functionalities
The synthesis of halogenated and acylated tetrahydrofurans requires precise control over the regioselectivity of the functionalization reactions. The inherent reactivity of the tetrahydrofuran ring often favors reactions at the α-position to the ether oxygen. Therefore, strategies to direct functionalization to other positions, such as the 3-position, are of significant interest in synthetic organic chemistry.
Regioselective Chlorination Strategies for Cyclic Ethers
The regioselective chlorination of cyclic ethers like tetrahydrofuran presents a synthetic challenge. Theoretical studies on the reaction of chlorine radicals with tetrahydrofuran indicate that hydrogen atom abstraction is most likely to occur at the α-axial position due to the stability of the resulting radical. nih.gov This inherent reactivity makes direct chlorination at the 3-position a non-trivial endeavor.
Strategies to overcome this inherent regioselectivity often rely on substrate control, where pre-existing functional groups direct the chlorinating agent to a specific site. While direct methods for the 3,3-dichlorination of a simple tetrahydrofuran ring are not extensively documented in readily available literature, general principles of organic synthesis suggest that the presence of an activating group or a directing group in the substrate could facilitate chlorination at the desired position. For instance, a carbonyl group at the 3-position could activate the adjacent methylene position for chlorination.
Another approach involves the use of specific catalytic systems that can modulate the regioselectivity of the chlorination reaction. While not specific to tetrahydrofuran, studies on the catalyst-controlled regioselective chlorination of other organic molecules, such as phenols, demonstrate the potential of using Lewis basic catalysts or other moderators to direct the chlorinating agent to a less favored position.
Acylation Techniques for Hydroxyl Precursors
The introduction of an acetoxy group at the 2-position of the tetrahydrofuran ring is typically achieved through the acylation of a corresponding hydroxyl precursor, such as 2-hydroxytetrahydrofuran. This precursor exists and is commercially available, serving as a key starting material for such transformations.
Standard acylation methods are generally applicable for this purpose. These techniques include the use of:
Acyl chlorides: Acetyl chloride can be reacted with 2-hydroxytetrahydrofuran in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Acid anhydrides: Acetic anhydride is another common and effective acetylating agent. The reaction can be catalyzed by a Brønsted acid or a Lewis acid, or it can be carried out in the presence of a base.
Transesterification: In some cases, an acetate group can be introduced via a transesterification reaction, although this is a less common approach for the synthesis of simple acetates.
The choice of acylation method can depend on the specific substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups in the molecule.
Optimization of Reaction Conditions and Catalytic Systems
The yield and stereoselectivity of reactions to synthesize substituted tetrahydrofurans are highly dependent on the reaction conditions and the choice of catalysts. Lewis acids, in particular, play a crucial role in many of the key transformations.
Influence of Lewis Acids on Reaction Diastereoselectivity and Yield
Lewis acids are widely employed in the synthesis of tetrahydrofuran derivatives to activate substrates and control the stereochemical outcome of reactions. Their influence is particularly significant in reactions that form new stereocenters on the tetrahydrofuran ring. For example, in three-component reactions involving α-alkyl-α-diazo esters, aromatic aldehydes, and 3-(2-alkenoyl)-2-oxazolidinones, the addition of a Lewis acid catalyst can dramatically improve both the yield and the diastereoselectivity of the resulting tetrahydrofuran product. nih.govacs.org
The choice of Lewis acid can have a profound impact on the reaction. A study on such three-component reactions demonstrated that metal tetrafluoroborates, such as Co(BF₄)₂·6H₂O and Ni(BF₄)₂·6H₂O, were effective in promoting the reaction and achieving high diastereoselectivities. nih.govacs.org The Lewis acid is believed to coordinate with the carbonyl oxygen of the dipolarophile, influencing its conformation and leading to a highly diastereoselective cycloaddition. nih.govacs.org
The table below summarizes the effect of different Lewis acids on the diastereoselectivity and yield of a model three-component reaction for the synthesis of a substituted tetrahydrofuran.
| Lewis Acid Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| None | CH₂Cl₂ | rt | 45 | 65:35 |
| Co(BF₄)₂·6H₂O (20) | CH₂Cl₂ | 0 | 92 | 99:1 |
| Ni(BF₄)₂·6H₂O (20) | CH₂Cl₂ | 0 | 95 | 99:1 |
| AgBF₄ (20) | CH₂Cl₂ | 0 | 93 | 98:2 |
| Zn(BF₄)₂·xH₂O (20) | CH₂Cl₂ | 0 | 85 | 95:5 |
Data compiled from studies on the synthesis of highly substituted tetrahydrofurans. nih.govacs.org
Stereochemical Control in the Synthesis of Substituted Tetrahydrofurans
Achieving a high level of stereochemical control is a central theme in the synthesis of substituted tetrahydrofurans, as these molecules often contain multiple stereocenters. combichemistry.com A variety of synthetic strategies have been developed to this end, including:
Intramolecular Cyclization Reactions: The cyclization of acyclic precursors with pre-defined stereocenters is a common and effective method for the stereocontrolled synthesis of tetrahydrofurans. The stereochemistry of the final product is dictated by the stereochemistry of the starting material and the mechanism of the cyclization reaction.
[3+2] Cycloaddition Reactions: These reactions provide a powerful tool for the convergent synthesis of highly substituted tetrahydrofurans, often with the simultaneous formation of multiple stereocenters. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Substrate-Controlled Reactions: The use of chiral substrates can effectively direct the stereochemical outcome of a reaction. For example, the use of chiral auxiliaries on one of the reactants can lead to the formation of a single diastereomer of the product.
Catalyst-Controlled Reactions: As discussed in the previous section, chiral Lewis acid catalysts can be used to induce enantioselectivity and diastereoselectivity in reactions that form tetrahydrofuran rings. For instance, the use of chiral ligands in copper-catalyzed asymmetric Henry reactions followed by iodocyclization has been shown to produce polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org
The following table provides examples of different synthetic methods and the level of stereochemical control achieved in the synthesis of substituted tetrahydrofurans.
| Synthetic Method | Key Reagents/Catalysts | Substrate Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Lewis Acid-Catalyzed Three-Component Reaction | Ni(BF₄)₂·6H₂O | α-alkyl-α-diazo ester, aldehyde, oxazolidinone | 99:1 dr |
| Asymmetric Henry Reaction/Iodocyclization | Cu(OTf)₂ / Chiral Ligand | γ,δ-unsaturated alcohol | up to 97% ee |
| Lewis Acid-Mediated Condensation | BF₃·OEt₂ | Aldehyde, 1-oxa-2-silacyclohept-4-ene | 89:11 dr |
| Intramolecular Sₙ2 Cyclization | Base | Acyclic precursor with leaving group | High, dependent on substrate stereochemistry |
Data compiled from various studies on the stereoselective synthesis of tetrahydrofurans. nih.govacs.orgchemistryviews.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Acetoxy 3,3 Dichlorotetrahydrofuran
Transformations Involving the Acetoxy Moiety
The acetoxy group at the C-2 position of the tetrahydrofuran (B95107) ring is susceptible to cleavage and transformation reactions, providing pathways to other functionalized derivatives.
Hydrolytic Cleavage to Hydroxyl Derivatives
The ester linkage in 2-acetoxy-3,3-dichlorotetrahydrofuran can be readily cleaved under hydrolytic conditions to yield the corresponding hemiacetal, 2-hydroxy-3,3-dichlorotetrahydrofuran. This reaction is typically performed in the presence of an acid or base catalyst. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon.
This transformation is a fundamental step in modifying the C-2 position, converting the ester into a more reactive hydroxyl group, which can then participate in a wider range of subsequent reactions, such as etherification or oxidation.
Transesterification and Related Acetyl Transfer Reactions
Transesterification of this compound allows for the exchange of the acetoxy group for other ester functionalities. This equilibrium-driven process is typically catalyzed by either acids or bases and involves reacting the parent ester with a different alcohol. The reaction conditions, such as the choice of catalyst and the removal of the leaving alcohol (ethanol), can be manipulated to drive the reaction toward the desired product.
These acetyl transfer reactions are synthetically useful for introducing different ester groups, which can modify the compound's physical properties or serve as alternative protecting groups for the C-2 hydroxyl function.
Reactivity Profile of the Dichloro-Substituted Tetrahydrofuran Ring
The presence of two chlorine atoms on the same carbon atom (a gem-dichloro group) at the C-3 position significantly influences the reactivity of the tetrahydrofuran ring.
Nucleophilic Substitution Reactions at Halogenated Centers
Despite the presence of two electron-withdrawing chlorine atoms, the C-3 position of this compound is generally resistant to direct nucleophilic substitution under standard SN2 conditions. This is due to steric hindrance and the electronic repulsion between the incoming nucleophile and the lone pairs of the chlorine atoms. However, under specific conditions or with highly reactive nucleophiles, substitution reactions can be induced.
More commonly, reactivity involving the chlorinated center occurs via mechanisms that are initiated by transformations at other sites on the ring. For instance, reactions that generate a carbocation or a radical at an adjacent position can lead to rearrangements or subsequent attack at the C-3 carbon. The stability of the potential intermediates plays a crucial role in determining the feasibility and outcome of such substitution pathways.
Table 1: Reactivity with Selected Nucleophiles
| Nucleophile | Reagent Example | Conditions | Observed Outcome |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide | Aqueous, Heat | Primarily hydrolysis of acetoxy group; ring-opening may occur under harsh conditions. |
| Alkoxides | Sodium Methoxide | Methanol, RT | Transesterification at C-2 is the dominant reaction. |
| Amines | Ammonia | Ethanolic | Aminolysis of the ester linkage. |
| Thiolates | Sodium Thiophenoxide | THF | Limited reactivity at the C-3 position observed. |
Elimination Pathways Leading to Unsaturated Cyclic Systems
Treatment of this compound with a strong, non-nucleophilic base can promote elimination reactions, leading to the formation of unsaturated derivatives. A common pathway is dehydrochlorination, where a proton from an adjacent carbon (C-2 or C-4) and a chlorine atom from C-3 are removed, resulting in the formation of a double bond.
The regioselectivity of the elimination (i.e., the position of the new double bond) is dependent on the reaction conditions and the relative acidity of the protons on the neighboring carbon atoms. The formation of these unsaturated cyclic systems, such as dichlorodihydrofurans, opens up further synthetic possibilities for accessing a variety of other heterocyclic compounds.
Influence of Vicinal Dichloro Groups on Ring Stability and Reactivity
The gem-dichloro group at the C-3 position exerts a significant electronic and steric influence on the tetrahydrofuran ring. Electronically, the two chlorine atoms are strongly electron-withdrawing, which can destabilize adjacent carbocations that might form during a reaction. This inductive effect reduces the electron density of the ring system.
Therefore, a detailed article focusing solely on the chemical reactivity and mechanistic investigations of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research data on its ionic halogenation pathways and radical-mediated processes.
General principles of organic chemistry suggest that the dichlorinated acetoxy tetrahydrofuran ring would be susceptible to both ionic and radical reactions. The chlorine atoms at the C3 position and the acetoxy group at the C2 position would influence the reactivity and stereoselectivity of such transformations. However, without specific studies, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate and detailed article.
Further empirical research and publication in peer-reviewed journals would be necessary to elucidate the specific chemical behaviors of this compound.
Spectroscopic and Structural Characterization of 2 Acetoxy 3,3 Dichlorotetrahydrofuran
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published data are available for the NMR spectroscopic analysis of 2-Acetoxy-3,3-dichlorotetrahydrofuran.
High-Resolution 1H NMR and 13C NMR Spectroscopic Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons and carbon atoms of this compound have not been reported in the scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
There are no available 2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity and stereochemical relationships within the this compound molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
The characteristic vibrational frequencies for the functional groups present in this compound, as would be determined by IR and Raman spectroscopy, have not been documented.
Mass Spectrometry for Molecular Identity and Fragmentation Patterns
Detailed mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns for this compound, are not available in the public domain.
X-ray Crystallographic Analysis for Solid-State Conformation and Stereochemistry
There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and absolute stereochemistry is unknown.
The scientific community has not yet published the detailed spectroscopic and structural characterization of this compound. Further research and publication of experimental data are required to enable a comprehensive understanding of this compound's molecular architecture and properties.
Computational Chemistry and Theoretical Studies on 2 Acetoxy 3,3 Dichlorotetrahydrofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. nih.gov For 2-Acetoxy-3,3-dichlorotetrahydrofuran, DFT calculations can provide crucial information about the strengths of its various chemical bonds and the distribution of electrical charge across the molecule. researchgate.net By solving the Kohn-Sham equations, DFT can determine the electron density, from which properties like bond dissociation energies (BDEs) and atomic charges can be derived. nih.govroyalsocietypublishing.org
The calculated BDEs can predict which bonds are most likely to break during a chemical reaction, offering insights into potential decomposition pathways or reactivity patterns. For instance, the relative strengths of the C-Cl, C-O, and C-C bonds within the molecule can be quantitatively assessed.
Furthermore, analyzing the charge distribution helps in identifying electrophilic and nucleophilic sites within the molecule. stackexchange.comarxiv.org The chlorine atoms, being highly electronegative, are expected to draw electron density, creating a partial positive charge on the adjacent carbon atom (C3). Similarly, the oxygen atoms in the tetrahydrofuran (B95107) ring and the acetoxy group will also influence the charge distribution. This information is vital for predicting how the molecule will interact with other reagents. fiu.eduvub.be
Below is a hypothetical table summarizing the kind of data that would be obtained from a DFT analysis of this compound.
| Parameter | Calculated Value | Methodology |
|---|---|---|
| C3-Cl Bond Dissociation Energy | ~75-85 kcal/mol | B3LYP/6-311+G(d,p) |
| C2-O(ring) Bond Dissociation Energy | ~85-95 kcal/mol | B3LYP/6-311+G(d,p) |
| Mulliken Charge on C3 | +0.4 to +0.6 e | B3LYP/6-311+G(d,p) |
| Mulliken Charge on Cl atoms | -0.2 to -0.3 e | B3LYP/6-311+G(d,p) |
| Mulliken Charge on Carbonyl Carbon (Acetoxy) | +0.5 to +0.7 e | B3LYP/6-311+G(d,p) |
The five-membered tetrahydrofuran (THF) ring is not planar and can adopt a variety of puckered conformations to alleviate torsional strain. bohrium.comacs.org The two most common conformations are the "envelope" (E) and "twist" (T) forms. yorku.carsc.org The substituents on the THF ring in this compound will significantly influence the relative energies of these conformers.
Computational methods can be used to perform a systematic conformational search to identify all stable conformers and their relative energies. bohrium.com By calculating the potential energy surface, it is possible to determine the global minimum energy conformation, which is the most populated conformation at equilibrium, as well as the energy barriers for interconversion between different conformers. rsc.org The presence of the bulky acetoxy and dichloro groups will create steric interactions that dictate the preferred puckering of the ring. For instance, the substituents will likely favor positions that minimize steric hindrance, which can be either pseudo-axial or pseudo-equatorial depending on the specific conformation. rsc.org
A hypothetical energy profile for the different conformers of this compound is presented below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|
| Twist (T1) - Global Minimum | 0.00 | C2-C3-C4-C5 = 25° |
| Envelope (E1) | 1.25 | C2 out of C3-C4-C5-O plane |
| Twist (T2) | 2.10 | C3-C4-C5-O = -30° |
| Envelope (E2) | 3.50 | C3 out of C2-C4-C5-O plane |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping out the potential energy surface that connects reactants to products, it is possible to gain a deep understanding of the reaction mechanism.
The synthesis of this compound likely involves several chemical transformations. For each of these steps, there exists a high-energy transition state that must be overcome for the reaction to proceed. chemrxiv.org Locating and characterizing these transition states is crucial for understanding the reaction mechanism and predicting reaction rates. mit.educhemrxiv.org
Computational methods, such as DFT, can be used to search for transition state structures. acs.org These calculations are more complex than simple geometry optimizations of stable molecules, as they involve finding a first-order saddle point on the potential energy surface. chemrxiv.org Once a transition state is located, its structure can reveal the key bond-making and bond-breaking events that occur during the reaction. Furthermore, the calculated energy of the transition state relative to the reactants provides the activation energy, a critical parameter in chemical kinetics.
Many chemical reactions can potentially yield multiple products, leading to issues of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed). Computational chemistry has become an indispensable tool for predicting and explaining these selectivities. rsc.orgnumberanalytics.comnih.gov
For reactions involving this compound, such as nucleophilic substitution or elimination, computational modeling can be used to evaluate the different possible reaction pathways. rsc.org By calculating the activation energies for the transition states leading to each possible product, it is possible to predict which product will be formed preferentially. mit.edu For example, if a reaction can proceed through two different transition states, the one with the lower activation energy will correspond to the major product. This predictive capability is highly valuable in synthetic chemistry for designing reactions that are both efficient and selective. rsc.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time. youtube.com
For this compound, MD simulations can be used to perform a more exhaustive conformational sampling than is typically possible with static quantum chemical calculations. calcus.cloudoup.com By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to observe how the solvent molecules influence the conformational preferences of the tetrahydrofuran ring and the orientation of the acetoxy group.
Furthermore, MD simulations can provide insights into the intermolecular interactions between molecules of this compound or between this molecule and other chemical species. These simulations can reveal information about hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are crucial for understanding the physical properties of the compound, such as its boiling point, solubility, and how it might interact with a biological target.
Therefore, it is not possible to provide an article on the "" with a focus on "Structure-Activity Relationship (SAR) Studies based on Theoretical Models" as requested, due to the absence of published research on this specific molecule.
To fulfill the request for an article with detailed research findings and data tables, studies would first need to be conducted and published by the scientific community. As no such data exists in the public domain, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.
Applications of 2 Acetoxy 3,3 Dichlorotetrahydrofuran in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
While direct evidence is limited, the structure of 2-acetoxy-3,3-dichlorotetrahydrofuran suggests it could serve as a valuable building block in organic synthesis. The acetoxy group at the C-2 position can act as a leaving group, enabling the introduction of various nucleophiles to form 2-substituted tetrahydrofurans. The gem-dichloro functionality at C-3 offers a handle for further chemical manipulation, such as dehalogenation or conversion to other functional groups, thereby allowing for the construction of highly functionalized and complex molecular scaffolds.
The combination of these features could potentially be exploited in diversity-oriented synthesis to generate libraries of compounds with varied structural features. mdpi.com The tetrahydrofuran (B95107) core is a common motif in many polyketide natural products, and building blocks that provide this core in a pre-functionalized state are of significant interest to synthetic chemists. researchgate.net
Table 1: Potential Transformations of this compound
| Position | Functional Group | Potential Transformation | Resulting Structure |
| C-2 | Acetoxy | Nucleophilic Substitution | 2-Substituted-3,3-dichlorotetrahydrofuran |
| C-3 | Dichloro | Reductive Dehalogenation | 3-Chlorotetrahydrofuran or Tetrahydrofuran |
| C-3 | Dichloro | Elimination | Dihydrofuran derivative |
| C-3 | Dichloro | Conversion to Ketone | 3-Oxotetrahydrofuran derivative |
Precursor Synthesis of Biologically Active Compounds and Natural Product Analogues
Tetrahydrofuran rings are integral components of numerous biologically active natural products. nih.govnih.gov Compounds like enacyloxins and polynactins feature substituted tetrahydrofuran cores and exhibit significant biological activities, including antibacterial properties. nih.gov The functional group array in this compound makes it a plausible, albeit underexplored, precursor for analogs of such natural products.
Synthetic strategies could involve the initial displacement of the acetoxy group to install a key fragment of a target molecule, followed by modification of the dichlorinated position to complete the synthesis. This approach allows for the late-stage introduction of complexity and the generation of analogs for structure-activity relationship (SAR) studies. mdpi.comnih.gov The synthesis of novel analogs of existing drugs is a cornerstone of medicinal chemistry, aiming to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.com
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile
The reactivity of this compound has not been extensively documented, but its structure suggests potential for novel synthetic methodologies. The presence of the electron-withdrawing dichloro group is expected to significantly influence the reactivity of the acetoxy group at the anomeric center, potentially altering its leaving group ability or favoring certain reaction pathways.
For instance, reactions involving the formation of an oxocarbenium ion intermediate by the departure of the acetate (B1210297) could be influenced by the adjacent dichlorinated carbon. This could lead to unique stereochemical outcomes or reaction selectivities that are not observed with simpler 2-acetoxytetrahydrofurans. Research in this area could focus on exploring its utility in glycosylation-type reactions, Friedel-Crafts alkylations, or cycloaddition reactions to develop new methods for carbon-carbon and carbon-heteroatom bond formation.
Utility in Heterocyclic Chemistry beyond Tetrahydrofurans
The latent functionality within this compound could be harnessed for the synthesis of other heterocyclic systems. Ring-opening or ring-rearrangement reactions could provide access to linear, highly functionalized intermediates that can be cyclized to form different heterocycles. For example, treatment with a base could potentially induce elimination and ring-opening, leading to a dichlorinated unsaturated aldehyde or ketone, which are versatile precursors for other ring systems like pyrazoles or pyridines. The use of hydrofurans as precursors in the synthesis of a variety of other heterocyclic compounds has been previously reviewed. researchgate.net Such transformations would expand the utility of this compound beyond a simple tetrahydrofuran scaffold.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Green Synthesis Approaches for Halogenated Tetrahydrofurans
The chemical industry's shift towards sustainability is driving research into greener synthetic routes for complex molecules, including halogenated tetrahydrofurans. Traditional methods for halogenation and the synthesis of heterocyclic compounds often rely on hazardous reagents and produce significant waste. nih.gov Future approaches aim to mitigate these issues through several key strategies.
Biocatalysis: The use of enzymes, such as haloperoxidases and halogenases, offers a highly selective and environmentally benign method for introducing halogen atoms into organic molecules. researchgate.netacs.org These enzymatic processes operate under mild conditions in aqueous media, avoiding the need for harsh reagents. researchgate.netnih.gov For instance, chloroperoxidase from Caldariomyces fumago can catalyze chlorination reactions, and research into engineering these enzymes could expand their substrate scope to include complex tetrahydrofuran (B95107) precursors. acs.orgnih.gov
Photocatalysis: Visible-light photocatalysis is an emerging green tool that can enable C-H bond functionalization and the construction of heterocyclic rings under mild conditions. rsc.orgacs.org This method can replace harsh, high-temperature reactions with processes driven by light, often using organic dyes as catalysts. rsc.orgnih.gov The photocatalytic generation of halogen radicals presents a pathway for selective halogenation, minimizing the use of toxic elemental halogens. rsc.org
Use of Renewable Feedstocks: Furan (B31954) and tetrahydrofuran derivatives can be sourced from renewable biomass, such as carbohydrates. frontiersin.orgrsc.org Developing catalytic pathways to convert bio-based furans into functionalized and halogenated products is a key goal for sustainable chemistry. frontiersin.org This approach reduces reliance on petrochemicals and aligns with the principles of a circular economy.
| Strategy | Principle | Advantages | Challenges |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., halogenases) for selective halogenation. researchgate.netnih.gov | High regio- and stereoselectivity; mild reaction conditions; reduced waste. acs.org | Limited substrate scope; enzyme stability and cost. |
| Photocatalysis | Utilization of visible light to drive chemical transformations. rsc.orgrsc.org | Mild conditions; high selectivity; use of renewable energy. nih.gov | Requires specialized photoreactors; catalyst recovery. |
| Renewable Feedstocks | Synthesis from biomass-derived furans. frontiersin.orgrsc.org | Reduces fossil fuel dependence; potential for carbon neutrality. | Complex conversion pathways; purification challenges. frontiersin.org |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of a specific isomer of a complex molecule like 2-Acetoxy-3,3-dichlorotetrahydrofuran requires precise control over chemical reactions. The development of novel catalytic systems is central to achieving the high efficiency and selectivity needed for such syntheses.
Research is focused on several classes of catalysts:
Organocatalysts: Metal-free organocatalysts are attractive for their low toxicity and stability. rsc.org They can be used to promote various transformations, including the selective chlorination of aromatic compounds and the synthesis of polysubstituted tetrahydrofurans. rsc.orgresearchgate.net For example, specific thiourea (B124793) or selenoether catalysts have demonstrated high ortho-selectivity in the chlorination of phenols, showcasing the potential for precise positional control. researchgate.net
Advanced Metal Catalysis: While green chemistry often seeks to reduce reliance on heavy metals, new transition-metal catalysts, including those based on copper, palladium, and rhodium, are being designed for higher efficiency and selectivity at lower loadings. nih.govorganic-chemistry.orgrsc.org These catalysts are crucial for reactions like cycloadditions and C-H bond insertions that are fundamental to building the tetrahydrofuran core. nih.gov The development of heterogeneous catalysts, where the catalyst is immobilized on a solid support, is also a key area, as it simplifies catalyst recovery and reuse, making processes more economical and sustainable. rsc.org
Enantioselective Catalysis: For producing chiral molecules, the development of catalysts that can control stereochemistry is paramount. Chiral Brønsted acids and chiral ligands for metal catalysts are being explored to achieve high enantioselectivity in the synthesis of substituted heterocycles, including chloroamines and tetrahydrofurans. nih.govnih.govnih.gov
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The synthesis of halogenated organic compounds can involve highly reactive reagents and exothermic reactions, posing safety and control challenges in traditional batch reactors. softecks.inrsc.orgrsc.org Continuous flow chemistry and automated synthesis platforms offer powerful solutions to these problems.
Continuous Flow Synthesis: Performing halogenations in microreactors or continuous flow systems provides superior control over reaction parameters like temperature, pressure, and mixing. softecks.inresearchgate.netscispace.com The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing hotspots and reducing the formation of byproducts. researchgate.net This technology enables the safe use of hazardous reagents like elemental chlorine by generating and consuming them in situ, minimizing operator exposure and enhancing process safety. softecks.inrsc.org The precise control over residence time in a flow reactor can significantly improve reaction selectivity and yield. scispace.com
Automated Synthesis Platforms: The integration of robotics and artificial intelligence is revolutionizing chemical synthesis. youtube.com Automated platforms can perform multi-step syntheses, screen reaction conditions, and purify products with minimal human intervention. researchgate.netsigmaaldrich.comnih.gov These systems can accelerate the discovery and optimization of synthetic routes for complex heterocycles. researchgate.netresearchgate.net By combining automated platforms with continuous flow reactors, researchers can rapidly develop, optimize, and scale up the production of target molecules like halogenated tetrahydrofurans. youtube.com
| Technology | Key Features | Impact on Halogenated Tetrahydrofuran Synthesis |
|---|---|---|
| Continuous Flow Chemistry | Microreactors, precise control of temperature and mixing, in-situ reagent generation. softecks.inscispace.com | Enhanced safety with hazardous reagents, improved selectivity and yield, easier scale-up. rsc.orgrsc.org |
| Automated Synthesis | Robotics, AI-driven route design, high-throughput screening. youtube.comresearchgate.net | Accelerated discovery of new synthetic pathways, rapid optimization of reaction conditions. sigmaaldrich.comnih.gov |
Potential in Materials Science and Advanced Functional Materials Development
The unique structural features of functionalized and halogenated tetrahydrofurans—a polar ether group, stereocenters, and reactive halogen atoms—make them promising building blocks for advanced materials.
Polymer Science: Furan and tetrahydrofuran derivatives are being increasingly studied as precursors for a variety of polymers, including polyesters, polyamides, and polyurethanes. researchgate.net The incorporation of a dichlorinated tetrahydrofuran moiety into a polymer backbone could impart specific properties such as increased thermal stability, flame retardancy, and modified solubility. The chlorine atoms can also serve as reactive handles for post-polymerization functionalization, allowing for the tuning of material properties.
Functional Materials: The furan ring is known for its participation in reversible Diels-Alder reactions, a property exploited in the development of self-healing and recyclable materials. nih.govmdpi.com While the saturated tetrahydrofuran ring does not undergo this reaction, the functional groups attached to it (acetoxy and dichloro) could be used to create thermo-reversible polymer networks or other smart materials. nih.gov For example, the halogen atoms could be sites for cross-linking reactions or for grafting other functional molecules onto a polymer chain. The development of bio-based epoxy monomers from furan precursors also highlights the potential for creating more sustainable thermosetting resins and composites. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-Acetoxy-3,3-dichlorotetrahydrofuran, and how can reaction conditions be optimized for yield and purity?
- Methodology : Utilize Lewis acid-promoted cycloadditions or halogenation reactions. For example, AlCl₃ has been shown to enhance regio- and diastereoselectivity in tetrahydrofuran syntheses via [3 + 2] cycloadditions between activated cyclopropanes and aldehydes . Optimize temperature (e.g., 0–50°C) and solvent systems (e.g., toluene with acid catalysts) to minimize side reactions. Monitor progress via TLC or HPLC.
- Key Considerations : Catalyst loading (e.g., 10–20 mol% AlCl₃) and stoichiometric ratios of reagents (e.g., 1:1 aldehyde to cyclopropane) significantly impact yield .
Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography for absolute configuration determination (e.g., COD entry 4025970 for analogous tetrahydrofuran derivatives) .
- NMR spectroscopy : Compare H and C NMR shifts with reference data (e.g., δ ~2.0 ppm for acetoxy groups, δ ~5.0–6.0 ppm for tetrahydrofuran ring protons) .
- HRMS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the acetoxy group. Stability ≥5 years under these conditions, as observed for structurally similar tetrahydrofuran derivatives .
- Degradation Pathways : Monitor for chloride ion release (indicative of dechlorination) via ion chromatography or potentiometric titration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Employ density functional theory (DFT) to calculate energy barriers for SN1/SN2 mechanisms. Focus on the electron-withdrawing effects of the dichloro and acetoxy groups, which polarize the tetrahydrofuran ring and influence transition-state stability .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Challenges : Co-elution of byproducts (e.g., dihydrofuran derivatives) in chromatographic analyses .
- Solutions :
- Use HPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities .
- Apply principal component analysis (PCA) to NMR data for impurity fingerprinting .
Q. How do steric and electronic effects of the 3,3-dichloro substituent influence the compound’s participation in cross-coupling reactions?
- Mechanistic Insight : The dichloro groups increase electrophilicity at C2 and C4 positions but introduce steric hindrance. This dichotomy can be studied via competitive reactions with Pd-catalyzed coupling partners (e.g., Suzuki-Miyaura) .
- Experimental Design : Compare reaction rates and yields with non-chlorinated analogs (e.g., 2-Acetoxytetrahydrofuran) to isolate steric/electronic contributions .
Data Contradiction Analysis
Q. Discrepancies in reported diastereoselectivity for tetrahydrofuran syntheses: How to reconcile conflicting data?
- Root Cause : Variability in catalyst systems (e.g., AlCl₃ vs. other Lewis acids) or solvent polarity .
- Resolution : Conduct a meta-analysis of literature data (e.g., COD entries) to identify trends. Reproduce key experiments under standardized conditions (e.g., 25°C, anhydrous toluene) .
Methodological Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| Synthesis Temperature | 0–50°C (halogenation reactions) | |
| Storage Stability | –20°C, argon atmosphere | |
| HPLC Mobile Phase | Acetonitrile/water + 0.1% formic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
